molecular formula C9H9BrN2 B15067605 1-Bromo-3-ethylimidazo[1,5-a]pyridine

1-Bromo-3-ethylimidazo[1,5-a]pyridine

Katalognummer: B15067605
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: UHQAYBFBRAOMQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-ethylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a bromine atom and an ethyl group on the imidazo[1,5-a]pyridine scaffold imparts distinct chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-ethylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization, can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-Bromo-3-ethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-ethylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the bromine atom and the ethyl group can influence the compound’s binding affinity and selectivity towards these targets. Molecular docking studies and in vitro assays are often used to elucidate the pathways involved in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-ethylimidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The presence of both the bromine atom and the ethyl group in this compound makes it unique, offering distinct advantages in specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H9BrN2

Molekulargewicht

225.08 g/mol

IUPAC-Name

1-bromo-3-ethylimidazo[1,5-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3

InChI-Schlüssel

UHQAYBFBRAOMQP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C2N1C=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.